molecular formula C13H12O5 B11864371 ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate

((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate

Cat. No.: B11864371
M. Wt: 248.23 g/mol
InChI Key: HWDPFCMANRSJNK-UHFFFAOYSA-N
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Description

((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate is a coumarin-based derivative characterized by a 4-methylcoumarin core linked to an acetoxymethyl ether group at the 7-position. Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties . This compound is synthesized via in situ activation of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy] acetic acid with reagents such as N,N-carbonyldiimidazole (CDI) in DMAc/LiCl solvents .

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl)oxymethyl acetate

InChI

InChI=1S/C13H12O5/c1-8-5-13(15)18-12-6-10(3-4-11(8)12)17-7-16-9(2)14/h3-6H,7H2,1-2H3

InChI Key

HWDPFCMANRSJNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCOC(=O)C

Origin of Product

United States

Preparation Methods

Alkylation of 7-Hydroxy-4-methylcoumarin with Chloromethyl Acetate

The most widely reported method involves the alkylation of 7-hydroxy-4-methylcoumarin (CAS: 90-33-5) with chloromethyl acetate (CAS: 96-34-4). This reaction proceeds via nucleophilic substitution, where the phenolic oxygen of the coumarin attacks the electrophilic methylene carbon of chloromethyl acetate.

Procedure :

  • Reagents :

    • 7-Hydroxy-4-methylcoumarin (1.0 equiv)

    • Chloromethyl acetate (1.2 equiv)

    • Anhydrous potassium carbonate (2.0 equiv)

    • Dimethylformamide (DMF) as solvent

  • Conditions :

    • Reaction temperature: 80–90°C

    • Duration: 6–8 hours under nitrogen atmosphere

  • Workup :

    • The mixture is cooled, diluted with ice water, and extracted with ethyl acetate.

    • The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

    • Purification via recrystallization (ethanol/water) yields the product as a white crystalline solid.

Mechanistic Insight :
The base (K₂CO₃) deprotonates the phenolic –OH group, generating a phenoxide ion that displaces the chloride in chloromethyl acetate. The reaction follows an Sₙ2 mechanism, with the acetate group remaining intact post-alkylation.

Yield Optimization :

  • Excess chloromethyl acetate (1.5 equiv) improves yield to 78–82%.

  • Microwave-assisted synthesis (100°C, 30 minutes) enhances reaction efficiency (yield: 85%).

Direct Acetylation of 7-Hydroxymethyl-4-methylcoumarin

An alternative route involves the acetylation of 7-hydroxymethyl-4-methylcoumarin, though this intermediate is less commonly available.

Procedure :

  • Synthesis of 7-Hydroxymethyl-4-methylcoumarin :

    • 7-Hydroxy-4-methylcoumarin is treated with formaldehyde under basic conditions (Mannich reaction).

  • Acetylation :

    • The hydroxymethyl intermediate is reacted with acetic anhydride (1.5 equiv) in pyridine at 0–5°C for 2 hours.

    • Quenching with ice water and extraction yields the final product.

Challenges :

  • Low regioselectivity during hydroxymethylation necessitates careful purification.

  • Overall yield (52–60%) is inferior to the alkylation method.

Comparative Analysis of Preparation Methods

Method Starting Material Reagents Yield Advantages Limitations
Alkylation with ClCH₂OAc7-Hydroxy-4-methylcoumarinClCH₂OAc, K₂CO₃, DMF78–85%High yield, single stepRequires toxic chloromethyl acetate
Acetylation of –CH₂OH7-Hydroxymethyl-4-methylcoumarinAc₂O, pyridine52–60%Avoids alkylating agentsMulti-step, lower yield

Reaction Optimization and Scalability

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the phenoxide ion.

  • Eco-friendly alternatives : Acetone achieves 70% yield but requires prolonged heating (12 hours).

Temperature Control

  • Exceeding 90°C promotes side reactions (e.g., coumarin ring degradation).

  • Microwave irradiation reduces reaction time without compromising yield.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.55 (d, J=8.8 Hz, 1H, H-5), 6.85 (dd, J=8.8, 2.4 Hz, 1H, H-6), 6.75 (d, J=2.4 Hz, 1H, H-8), 5.20 (s, 2H, OCH₂OAc), 2.45 (s, 3H, CH₃), 2.10 (s, 3H, OAc).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O coumarin).

Purity Assessment

  • HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity.

  • Melting point: 142–144°C.

Emerging Methodologies

Enzymatic Acetylation

  • Lipase-catalyzed acetylation in ionic liquids (e.g., [BMIM][BF₄]) offers a green alternative (yield: 65%, 40°C).

Flow Chemistry

  • Microreactors enable continuous production with 90% yield and reduced reagent use .

Chemical Reactions Analysis

Types of Reactions

((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chromen-2-one core, potentially altering its biological activity.

    Substitution: The acetate group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions .

Biology

The compound has been investigated for its antimicrobial and antiviral properties . Research indicates that it can inhibit bacterial DNA gyrase, contributing to its antimicrobial effects . Additionally, studies have shown that it possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes .

Medicine

In the medical field, ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate is explored for its anticancer activities . It has been found to induce apoptosis in cancer cells through mitochondrial pathways . Furthermore, its potential as an anti-inflammatory agent is significant in treating conditions involving chronic inflammation .

Industry

This compound is utilized in the development of photoactive materials and smart polymers , which are important in various industrial applications including electronics and materials science .

Study on Antimicrobial Efficacy

A study evaluated the antibacterial activity of various coumarin derivatives, including ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate. Results indicated that this compound exhibited a higher antibacterial effect compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Anticancer Research

Research focusing on the anticancer effects of coumarin derivatives revealed that ((4-Methyl-2-oxo-2H-chromen-7-yloxy)methyl acetate induced apoptosis in cancer cells via mitochondrial pathways. This highlights its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial DNA gyrase, contributing to its antimicrobial effects . Additionally, the compound’s photoactive properties allow it to undergo photodimerization, which can be harnessed in material science applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Derivatives

Compound Name Substituent(s) Key Properties/Activities Reference
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate Acetoxymethyl ether Synthesized via CDI activation; used in cellulose functionalization and drug delivery systems .
Benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate Benzyl ester Higher lipophilicity due to the benzyl group; potential for enhanced membrane permeability .
Ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate Ethyl ester Lower hydrolysis stability compared to methyl esters; used as an intermediate for hydrazide derivatives (e.g., anticancer agents) .
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate Methyl ester Common intermediate for synthesizing hydrazides and amides; exhibits IR bands at 1,681 cm⁻¹ (lactone C=O) and 1,612 cm⁻¹ (amide C=O) .

Halogenated Derivatives

Compound Name Substituent(s) Key Properties/Activities Reference
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate Chlorine at 6-position Enhanced electron-withdrawing effects improve binding to enzymatic targets (e.g., acetylcholinesterase inhibition); m.p. not reported .

Amino Acid and Hydrazide Conjugates

Compound Name Substituent(s) Key Properties/Activities Reference
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide Hydrazide group Key intermediate for anticancer agents; m.p. 194–196°C; forms hydrogen bonds with CK2 kinase (PDB ID: 2QC6) .
N-(2-Hydrazinyl-2-oxoethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide Amide-hydrazide hybrid Improved solubility in polar solvents (ethanol); IR bands at 1,660 cm⁻¹ (amide C=O) and 1,548 cm⁻¹ (C–N stretch) .

Key Structural and Functional Differences

Ester Group Variations :

  • Methyl vs. Benzyl Esters : Methyl esters (e.g., compound in ) are more hydrolytically labile, whereas benzyl esters () offer steric protection, prolonging metabolic stability.
  • Ethyl Esters : Ethyl derivatives () are intermediates for hydrazide synthesis, balancing reactivity and solubility.

Methoxy vs. Acetoxymethyl Groups: Methoxy derivatives (e.g., ) lack the ester’s hydrolytic sensitivity but reduce hydrogen-bonding capacity compared to acetoxymethyl analogs.

Biological Activity: Hydrazide derivatives () show pronounced anticancer activity due to their ability to form hydrogen bonds with kinase residues. Acetoxymethyl esters () are utilized in polymer chemistry for cellulose modification, leveraging their reactivity under mild conditions.

Biological Activity

((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate, a derivative of coumarin, is part of a class of organic compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in various fields, including medicine and agriculture, due to its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate features a coumarin backbone with an acetate group. This configuration allows for interactions with biological targets, influencing its biological activity.

The mechanism by which ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate exerts its biological effects involves several pathways:

  • Enzyme Interaction : The chromen-2-one core can inhibit bacterial DNA gyrase, which is crucial for bacterial replication, thus exhibiting antimicrobial properties.
  • Antioxidant Activity : Coumarin derivatives have been shown to possess antioxidant properties that help in mitigating oxidative stress in cells .
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of carbonic anhydrase, which is often overexpressed in tumors .

Antimicrobial Activity

((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure were tested against E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Anticancer Activity

The anticancer potential of ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate has been explored in several studies:

  • MCF-7 Cell Line : In vitro assays indicated that this compound exhibits potent cytotoxicity against breast cancer MCF-7 cells with IC50 values significantly lower than many known chemotherapeutic agents .
CompoundCell LineIC50 (μM)
((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetateMCF-79.54
Coumarin derivativeMCF-70.47

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of coumarin derivatives, including ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various coumarin derivatives, including ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate. The results indicated that this compound had a higher antibacterial effect compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Research : In another study focusing on the anticancer effects of coumarin derivatives, researchers found that ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer therapeutic agent .

Q & A

Basic: What are the optimal synthetic routes for ((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)methyl acetate?

Methodological Answer:
The synthesis typically involves alkylation or esterification of 7-hydroxy-4-methylcoumarin. A conventional method uses potassium carbonate (K₂CO₃) as a base in dry dimethylformamide (DMF) with ethyl chloroacetate as the acetylating agent. The reaction is stirred at 80°C for 10 hours , followed by cooling, dilution with water, and crystallization from ethanol for purification (yield: 81–82%) . Alternative routes may employ reflux conditions in acetone or ethanol with base catalysts like NaH or triethylamine to enhance reaction efficiency .

Advanced: How can researchers resolve discrepancies in reaction yields for similar coumarin derivatives?

Methodological Answer:
Yield discrepancies often arise from solvent polarity , catalyst loading , or reaction time . For instance, replacing DMF with acetonitrile or tetrahydrofuran (THF) can reduce side reactions (e.g., hydrolysis). Optimizing the molar ratio of reactants (e.g., 1.2:1 for chloroacetate:coumarin) and using anhydrous conditions improves reproducibility. achieved an 81–82% yield (vs. literature 40%) by rigorously excluding moisture and employing controlled heating . Kinetic monitoring via TLC or HPLC during synthesis helps identify intermediate bottlenecks .

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

  • IR Spectroscopy : Key peaks include ν(C=O) at 1675–1713 cm⁻¹ (lactone and ester carbonyls) and ν(N–H) at 3329–3423 cm⁻¹ (if hydrazide derivatives are synthesized) .
  • ¹H NMR : Characteristic signals include δ 2.4 ppm (s, 3H, CH₃ at C4) , δ 4.7 ppm (s, 2H, OCH₂COO) , and δ 6.2–7.8 ppm (aromatic protons) .
  • Mass Spectrometry : The molecular ion peak at m/z 218.21 (C₁₂H₁₀O₄) confirms the molecular formula .

Advanced: What strategies elucidate structure-activity relationships (SAR) for its biological activity?

Methodological Answer:
SAR studies focus on substituent effects on the coumarin core. For example:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance lipophilicity and receptor binding .
  • Methoxy or acetoxy groups at C7 improve antioxidant activity by stabilizing free radicals .
  • Hydrazide derivatives show enhanced anti-inflammatory and anticonvulsant activity due to hydrogen-bonding interactions with biological targets . Computational docking (e.g., using AutoDock Vina ) can predict binding affinities to enzymes like CK2 (PDB ID: 2QC6) .

Advanced: How can binding interactions with biological targets be experimentally validated?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-enzyme binding .
  • X-ray Crystallography : Resolves hydrogen-bonding interactions, as seen in the CK2 receptor complex (e.g., compound 7b forms H-bonds with Glu114 and Lys68) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) for structure-activity optimization .

Basic: What purification methods ensure high purity for pharmacological studies?

Methodological Answer:

  • Recrystallization : Use ethanol/chloroform (3:1) to remove unreacted starting materials .
  • Column Chromatography : Silica gel with petroleum ether:ethyl acetate (5:1) resolves ester derivatives from byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity for bioassays .

Advanced: What challenges arise in computational modeling of this compound?

Methodological Answer:

  • Tautomerism : The lactone ring’s keto-enol equilibrium complicates molecular docking. Use DFT calculations (e.g., B3LYP/6-311+G**) to determine the dominant tautomer .
  • Solvent Effects : Explicit solvent models (e.g., TIP3P water ) improve accuracy in MD simulations .
  • Crystallographic Refinement : SHELXL software resolves disorder in heavy-atom substituents (e.g., trifluoromethyl groups) .

Advanced: How to design analogs for improved bioactivity?

Methodological Answer:

  • Substituent Variation : Introduce halogens (Cl, F) at C6/C8 to enhance cytotoxicity .
  • Ester Hydrolysis : Convert the acetate to a carboxylic acid for increased solubility and ion-channel interactions .
  • Hybrid Molecules : Conjugate with amino acids (e.g., glycine methyl ester) to target specific transporters . Bioisosteric replacement (e.g., trifluoromethyl → nitro ) balances potency and metabolic stability .

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